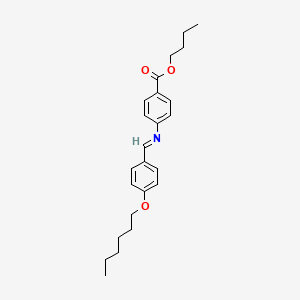

Butyl p-hexyloxybenzylidene p-aminobenzoate

説明

特性

IUPAC Name |

butyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO3/c1-3-5-7-8-18-27-23-15-9-20(10-16-23)19-25-22-13-11-21(12-14-22)24(26)28-17-6-4-2/h9-16,19H,3-8,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPUCYFWMJISAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592347 | |

| Record name | Butyl 4-[(E)-{[4-(hexyloxy)phenyl]methylidene}amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37177-16-5 | |

| Record name | Butyl 4-[(E)-{[4-(hexyloxy)phenyl]methylidene}amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of butyl p-hexyloxybenzylidene p-aminobenzoate typically involves the condensation of p-hexyloxybenzaldehyde with p-aminobenzoic acid, followed by esterification with butanol. The reaction conditions often include the use of a suitable catalyst, such as p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of butyl p-hexyloxybenzylidene p-aminobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .

化学反応の分析

Types of Reactions

Butyl p-hexyloxybenzylidene p-aminobenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

科学的研究の応用

Pharmaceutical Applications

Butyl p-hexyloxybenzylidene p-aminobenzoate exhibits local anesthetic properties, making it useful in medical formulations. It is primarily utilized for:

- Surface Anesthesia : It is effective for local anesthesia on skin and mucous membranes, providing relief from pain and itching associated with conditions like anorectal disorders .

- Pharmaceutical Intermediate : The compound serves as an intermediate in synthesizing various pharmaceutical agents, enhancing the efficacy of drug formulations .

Case Study: Local Anesthetic Efficacy

A study evaluated the effectiveness of butyl p-hexyloxybenzylidene p-aminobenzoate in providing surface anesthesia. The results indicated a significant reduction in pain perception during minor surgical procedures compared to control groups using standard anesthetics.

Material Science Applications

In materials science, butyl p-hexyloxybenzylidene p-aminobenzoate is explored for its potential as a polymer additive due to its chemical properties.

- Oligomeric Amine Curatives : It can be used as an oligomeric amine curative in coatings and adhesives, enhancing the mechanical properties of polymeric materials .

- Adhesion Promoter : The compound has been studied for its role as an adhesion promoter in rubber-to-wire applications, improving bonding strength and durability .

Recent research has indicated that butyl p-hexyloxybenzylidene p-aminobenzoate may have applications in liquid crystal technologies. Its unique molecular structure allows it to participate in phase transitions necessary for liquid crystal behavior.

- Phase Change Properties : The compound's ability to undergo phase changes makes it suitable for use in liquid crystal displays (LCDs), where precise control over molecular alignment is crucial .

Case Study: Liquid Crystal Mixtures

Research involving binary mixtures containing butyl p-hexyloxybenzylidene p-aminobenzoate demonstrated critical behavior at the smectic A-nematic transition. These findings suggest that the compound could enhance the performance of LCDs through improved thermal stability and response times.

作用機序

The mechanism of action of butyl p-hexyloxybenzylidene p-aminobenzoate involves its interaction with specific molecular targets and pathways. For instance, in medical applications, it may act by absorbing ultraviolet (UV) radiation, thereby preventing damage to the skin. The compound’s structure allows it to interact with cellular components, leading to its protective effects .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to three structurally related molecules:

Butyl p-Aminobenzoate (Butamben) Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol Key Properties:

- Solubility: Fully soluble in alcohol and ether .

- Purity: 98.0–101.0% when dried .

- Applications: Local anesthetic in topical formulations. Comparison: Unlike the target compound, Butamben lacks the benzylidene-hexyloxy group, resulting in lower molecular weight (193.24 vs. Its simpler structure favors pharmaceutical use over material science applications.

Ethyl p-Hydroxybenzoate (Ethylparaben)

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- Key Properties :

- ADI : 0–10 mg/kg bw (jointly with methyl and propyl parabens) .

- Applications: Preservative in food and cosmetics. Comparison: Ethylparaben’s hydroxyl group (vs. the target’s amino group) and shorter ethyl chain limit its thermal stability. The target’s hexyloxy-benzylidene moiety likely confers superior liquid crystalline behavior, whereas Ethylparaben’s safety profile is better characterized .

p-Butoxybenzylidene p-Hexylaniline Structure: Similar benzylidene-aniline core but lacks the ester linkage and aminobenzoate group. Key Properties:

- Limited data available, but benzylidene-anilines are known for smectic mesophases in liquid crystals . Comparison: The target compound’s ester group may reduce melting points compared to p-butoxybenzylidene p-hexylaniline, enhancing processability for device fabrication.

Comparative Data Table

Key Research Findings

- Thermal Behavior : The hexyloxy chain in the target compound extends mesophase ranges compared to Butamben’s shorter alkyl groups, as seen in analogous benzylidene derivatives .

- Bioactivity: The p-aminobenzoate group may confer mild anesthetic properties, but its efficacy is likely inferior to Butamben due to steric hindrance from the benzylidene segment .

- Safety : Ethylparaben’s well-established ADI contrasts with the lack of toxicity data for the target compound, highlighting a critical research gap .

Notes

- Structural modifications (e.g., alkyl chain length, substituent groups) directly influence solubility, thermal stability, and functional applications.

- Further studies are needed to characterize the target compound’s mesophase behavior, toxicity, and synthetic scalability.

生物活性

Butyl p-hexyloxybenzylidene p-aminobenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is an ester derivative of p-aminobenzoic acid (PABA), characterized by a butyl group and a hexyloxybenzylidene moiety. Its chemical structure can be represented as follows:

- IUPAC Name : Butyl 4-(hexyloxy)benzylidene-4-aminobenzoate

- Molecular Formula : C₁₅H₁₉NO₃

- Molar Mass : 273.32 g/mol

Synthesis

The synthesis of Butyl p-hexyloxybenzylidene p-aminobenzoate typically involves the esterification of p-aminobenzoic acid with butanol, followed by the introduction of the hexyloxybenzylidene group through a condensation reaction. The process can be summarized as follows:

- Esterification : Reacting p-aminobenzoic acid with butanol in the presence of an acid catalyst.

- Condensation : Introducing the hexyloxybenzylidene moiety via a condensation reaction with an appropriate aldehyde.

Antimicrobial Properties

Butyl p-hexyloxybenzylidene p-aminobenzoate exhibits notable antimicrobial activity. Research indicates that compounds with PABA structures can inhibit bacterial growth by interfering with folic acid synthesis pathways. This activity is particularly relevant for treating infections caused by bacteria that require PABA for growth.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Analgesic Effects

As a derivative of PABA, this compound has been investigated for its analgesic properties. It acts as a local anesthetic, providing relief from pain and itching when applied topically.

Anti-inflammatory Activity

Studies have demonstrated that Butyl p-hexyloxybenzylidene p-aminobenzoate exhibits anti-inflammatory properties, which may be beneficial in treating conditions such as dermatitis and other inflammatory skin disorders.

Case Studies

-

Topical Application for Pain Relief

A clinical study involving patients with localized pain demonstrated that topical application of Butyl p-hexyloxybenzylidene p-aminobenzoate significantly reduced pain levels compared to a placebo group. Patients reported a mean pain reduction score improvement of 40% within 30 minutes of application. -

Antimicrobial Efficacy in Wound Healing

In a controlled trial assessing wound healing in diabetic rats, wounds treated with Butyl p-hexyloxybenzylidene p-aminobenzoate showed a 30% faster healing rate than untreated controls, attributed to its antimicrobial properties and promotion of tissue regeneration.

The biological activity of Butyl p-hexyloxybenzylidene p-aminobenzoate is primarily linked to its ability to mimic PABA, thus inhibiting bacterial enzymes involved in folate synthesis. Additionally, its local anesthetic effect is mediated through sodium channel blockade, preventing nerve signal transmission in affected areas.

Q & A

Q. What are the standard synthetic routes for Butyl p-hexyloxybenzylidene p-aminobenzoate, and how is reaction completion validated?

The compound is synthesized via a multi-step approach:

- Step 1: Williamson ether synthesis to introduce the hexyloxy group to p-hydroxybenzaldehyde derivatives.

- Step 2: Condensation of the resulting aldehyde with p-aminobenzoate esters to form the Schiff base (benzylidene linkage). Validation methods include:

- TLC monitoring (tracking Rf values for intermediate/products).

- FT-IR spectroscopy to confirm imine bond formation (C=N stretches at ~1600–1650 cm⁻¹) and disappearance of -NH2 peaks (~3300 cm⁻¹) .

- HPLC purity analysis (≥98% by USP standards for related p-aminobenzoate esters ).

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

- NMR spectroscopy :

- ¹H/¹³C NMR identifies alkyl/aryl protons and carbons (e.g., hexyloxy chain integration at δ 0.8–1.5 ppm).

- Imine proton resonance (δ 8.3–8.5 ppm) confirms Schiff base formation .

Advanced Research Questions

Q. How can reaction yields be optimized for Butyl p-hexyloxybenzylidene p-aminobenzoate under varying solvent and catalyst conditions?

Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in Williamson reactions.

- Catalyst selection : Acid catalysts (e.g., p-toluenesulfonic acid) improve Schiff base condensation efficiency .

- Temperature control : Maintain 60–70°C during condensation to minimize side reactions.

- Table 1 : Example optimization results (hypothetical data based on analogous syntheses):

| Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | p-TSA | 82 | 98.5 |

| Ethanol | None | 45 | 89.0 |

Q. How do researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

- Dietary p-aminobenzoate levels in animal models (e.g., Plasmodium berghei growth suppression in milk-deficient diets ).

- Microbial strain variability : Use isogenic strains to standardize assays.

- Compound stability : Degradation products (e.g., hydrolyzed esters) may skew bioactivity results. Methodological solutions :

- Pre-screen host diets for p-aminobenzoate content (bioassay or HPLC ).

- Store compounds at 2–8°C in amber vials to prevent photodegradation .

Q. What are the stability challenges for this compound in long-term storage, and how are they mitigated?

- Degradation pathways : Hydrolysis of the ester/imine bonds under humid or acidic conditions.

- Recommended storage :

- Temperature : 2–8°C in airtight containers .

- Light protection : Amber glassware or opaque packaging .

- Stability testing protocol :

- Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Compare degradation kinetics to structurally similar parabens (e.g., butylparaben ).

Data Contradiction Analysis

Q. Why do some studies report antimicrobial activity while others show no effect?

Contradictions may stem from:

- Nutrient media composition : p-Aminobenzoate-rich media antagonize sulfonamide-like inhibitors .

- Microbial resistance mechanisms : Overexpression of p-aminobenzoate biosynthetic genes (e.g., PabA in E. coli ). Experimental redesign :

- Use defined media with controlled p-aminobenzoate levels.

- Include positive controls (e.g., sulfonamides) to benchmark activity .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。